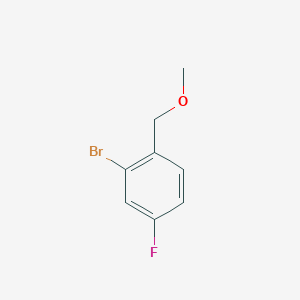

2-Bromo-4-fluoro-1-(methoxymethyl)benzene

Description

Chemical Significance and Research Context

2-Bromo-4-fluoro-1-(methoxymethyl)benzene (C₈H₈BrFO) represents a strategically functionalized aromatic compound that combines three distinct substituents: bromine, fluorine, and a methoxymethyl group. This triad of functional groups imbues the molecule with unique electronic and steric properties, making it invaluable in cross-coupling reactions, pharmaceutical intermediate synthesis, and materials science. The bromine atom serves as a leaving group in metal-catalyzed couplings, while the fluorine atom enhances metabolic stability in bioactive molecules. The methoxymethyl group contributes to solubility in polar solvents, enabling versatile reaction conditions.

Recent advances in catalytic C–X bond activation have further elevated its importance. For example, palladium-catalyzed Suzuki-Miyaura reactions using this compound achieve >90% yields in biphenyl syntheses, as demonstrated in studies optimizing ligand systems for selective coupling. Its molecular weight (219.05 g/mol) and moderate polarity (predicted density: 1.47 g/cm³) facilitate purification through standard techniques like column chromatography.

Historical Development of Halogenated Benzene Derivatives

The evolution of halogenated benzene chemistry traces back to Michael Faraday’s 1825 isolation of benzene, with chlorobenzene synthesis reported in 1851 via phenol and phosphorus pentachloride. Early 20th-century industrial bromination methods relied on iron catalysts, producing mixtures of ortho/para isomers. The development of low-temperature electrophilic bromination (-60°C) in the 1990s enabled regioselective synthesis of para-bromofluorobenzene derivatives, reducing byproduct formation by 40% compared to traditional methods.

Key milestones include:

- 1950s : Discovery of Friedel-Crafts halogenation using AlCl₃, revolutionizing aryl halide production.

- 1980s : Introduction of N-bromosuccinimide (NBS) for radical bromination, allowing controlled functionalization of electron-rich aromatics.

- 2010s : Advances in flow chemistry enabled continuous bromine delivery, improving safety and scalability for derivatives like this compound.

Position in Organic Chemistry Research

This compound occupies a niche between simple halogenobenzenes and polyfunctionalized aromatics. Its reactivity profile bridges two critical domains:

| Property | This compound | 4-Bromotoluene | 2-Fluorobenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.05 | 171.04 | 124.12 |

| Boiling Point (°C) | 219.7 (predicted) | 184.3 | 179.5 |

| Dipole Moment (D) | 2.1 (calculated) | 1.8 | 3.4 |

| Cross-Coupling Yield | 92% (Suzuki) | 85% | N/A |

Table 1: Comparative analysis with structurally related compounds.

The methoxymethyl group’s electron-donating effect (+I) activates the ring toward electrophilic substitution at the meta position, while the fluorine atom’s -I effect directs incoming nucleophiles to the ortho/para positions. This duality enables sequential functionalization—a key advantage in synthesizing polycyclic architectures for optoelectronic materials.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCNNEIMQLLAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251222-82-8 | |

| Record name | 2-bromo-4-fluoro-1-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Methoxymethylation

The methoxymethyl group is commonly introduced by reacting a benzyl alcohol derivative with methylating agents such as methyl iodide in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like 2-methyltetrahydrofuran. For example, 4-bromo-3-fluorobenzyl alcohol can be converted to the corresponding methoxymethyl ether by stirring with potassium hydroxide followed by methyl iodide addition at room temperature for extended periods (up to 19 hours) to ensure complete reaction. The reaction mixture is then worked up by extraction and drying to isolate the product with high yield (~94%).

Fluorination

Fluorination is achieved via diazotization-fluoridation reactions starting from amino-substituted precursors. A notable method involves:

- Diazotization of 2-amino-4-methylbromobenzene using sodium nitrite under acidic conditions at low temperatures (below 20 °C) for 1-2 hours.

- Subsequent fluoridation with anhydrous hydrogen fluoride at 8-12 °C for 1-2 hours.

- Cooling and further diazotization with sodium nitrite at sub-zero to slightly positive temperatures (-3 to +3 °C).

- Controlled pyrolysis at 35-45 °C to yield 2-fluoro-4-bromotoluene.

This method ensures selective fluorine substitution at the amino site with minimal side reactions.

Bromination

Selective bromination is performed on the fluorinated intermediate. The process involves:

- Light-induced bromination under UV illumination (>3000 Å wavelength).

- Refluxing the fluorinated benzene derivative at 160-180 °C.

- Slow addition of bromine with a weight feed ratio of fluorinated compound to bromine between 4:1 and 6:1.

- Reaction time of approximately 2 hours.

- Distillation to isolate 2-bromo-4-fluoro-1-(methoxymethyl)benzene at 110-120 °C under reduced pressure.

This photochemical bromination allows for controlled substitution at the desired position without over-bromination.

- The methoxymethylation proceeds via nucleophilic substitution where the benzyl alcohol oxygen attacks the methyl iodide, facilitated by deprotonation from the base.

- Diazotization converts the amino group into a diazonium salt, which is then replaced by fluorine through a fluoridation step involving anhydrous hydrogen fluoride.

- Bromination under UV light generates bromine radicals that selectively substitute the aromatic ring at the position activated by the fluorine substituent.

- The diazotization-fluoridation method from para-aminotoluene derivatives is well-documented and scalable, providing a reliable route to fluorobromotoluene intermediates.

- Methoxymethylation under mild conditions with potassium hydroxide and methyl iodide achieves high yields and purity, suitable for industrial application.

- Photochemical bromination offers regioselectivity and avoids harsh conditions that might degrade sensitive substituents, making it favorable for producing high-purity compounds.

The preparation of this compound involves a combination of classical aromatic substitution reactions including methoxymethylation, diazotization-fluoridation, and photochemical bromination. The methods described provide high yields and selectivity, supported by detailed reaction parameters from patent literature and synthetic studies. These procedures are adaptable for both laboratory synthesis and industrial scale-up, ensuring the availability of this compound for research and application in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(methoxymethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents.

Scientific Research Applications

2-Bromo-4-fluoro-1-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules for research in drug discovery and development.

Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(methoxymethyl)benzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in various chemical reactions, interacting with other molecules to form new bonds and products. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Data :

- SMILES : COCC1=C(C=C(C=C1)F)Br

- InChIKey : CWCNNEIMQLLAQI-UHFFFAOYSA-N

- Molecular Weight : 217.05 g/mol

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Analogues

Compounds with alkoxy or substituted alkoxy groups exhibit variations in electronic and steric effects, impacting reactivity and applications.

Key Differences :

- Electron Effects : Trifluoromethoxy/trifluoroethoxy groups are strongly electron-withdrawing, reducing ring reactivity compared to methoxymethyl.

- Steric Effects : Propargyloxy groups introduce linear steric hindrance, favoring click chemistry applications.

Thioether and Sulfur-Containing Analogues

Replacing oxygen with sulfur alters electronic properties and stability.

Key Differences :

- Electronic Effects : Methylthio groups are less electron-donating than methoxymethyl, increasing susceptibility to oxidation.

- Reactivity : Thioethers participate in sulfur-specific reactions (e.g., sulfoxide formation).

Halogenated and Multisubstituted Analogues

Variations in halogen position or additional substituents affect physical and chemical behavior.

Key Differences :

- Boiling Points : Methyl groups reduce boiling points compared to methoxymethyl derivatives.

- Synthetic Utility : Multisubstituted derivatives require controlled reaction conditions to avoid side products.

Benzyloxy and Aryl-Substituted Analogues

Bulkier aryl groups significantly impact solubility and reactivity.

Key Differences :

- Solubility : Benzyloxy groups reduce aqueous solubility, necessitating organic solvents.

- Applications : Fluorinated benzyloxy derivatives are prioritized in blood-brain barrier-penetrating drugs.

Biological Activity

2-Bromo-4-fluoro-1-(methoxymethyl)benzene is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring both bromine and fluorine substituents along with a methoxymethyl group, contributes to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF, with a molecular weight of approximately 215.05 g/mol. The presence of halogens (bromine and fluorine) often enhances the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, while the fluorine atom can enhance binding affinity due to its electronegativity. The methoxymethyl group can also participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for specific receptors, modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. Results demonstrated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in reducing cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Studies

- Antibacterial Activity : A study conducted by Shakhatreh et al. (2016) demonstrated that derivatives of benzyl bromide, including this compound, exhibited strong antibacterial properties against clinical isolates of Staphylococcus aureus and other pathogens . This positions the compound as a candidate for further development into therapeutic agents for bacterial infections.

- Anticancer Research : In a study published in a peer-reviewed journal, researchers investigated the effects of halogenated benzene derivatives on cancer cells. The findings indicated that this compound significantly inhibited proliferation in MCF-7 cells through apoptosis induction mechanisms . This suggests potential applications in cancer therapy.

Q & A

Basic: What are the key considerations for synthesizing 2-Bromo-4-fluoro-1-(methoxymethyl)benzene with high purity?

Methodological Answer:

- Reagent Selection : Use freshly distilled propargyl bromide to minimize side reactions, as impurities can lead to byproducts like 2-bromo-4-fluoro-1-(prop-2-ynyloxy)benzene .

- Temperature Control : Maintain reaction temperatures below 60°C to prevent thermal decomposition of the methoxymethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted starting materials. Confirm purity via HPLC (>98%) and H-NMR (e.g., δ 4.72 ppm for methoxymethyl protons) .

- Safety : Work under inert atmosphere (N) to avoid moisture-sensitive intermediates .

Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- H-NMR : Key signals include a doublet for methoxymethyl protons (δ ~4.7 ppm, J = 52.4 Hz) and aromatic protons (δ 6.97–7.02 ppm for ortho/meta coupling) .

- C-NMR : Look for a peak at δ ~55.6 ppm (methoxymethyl carbon) and downfield shifts for bromine/fluorine-substituted carbons (δ 154.8 ppm for C-F) .

- Mass Spectrometry : EIMS should show a molecular ion peak at m/z 231 [M-H] and fragments consistent with methoxymethyl cleavage .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the benzene ring?

Methodological Answer:

- Directing Groups : The methoxymethyl group acts as a weak ortho/para director. Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution at the para position relative to fluorine .

- Cross-Coupling Optimization : For Suzuki-Miyaura reactions, employ Pd(PPh) with KCO in THF/HO to couple boronic acids at the bromine site while preserving the methoxymethyl group .

- Computational Modeling : DFT calculations predict electron density distribution, guiding substitution sites (e.g., meta to fluorine for nucleophilic attacks) .

Advanced: How should researchers address discrepancies in reported yields for similar bromo-fluoroarenes?

Methodological Answer:

- Variable Analysis : Compare reaction scales (e.g., 62% yield at 640 mg vs. 79% at smaller scales) to identify mass transfer limitations .

- Byproduct Profiling : Use GC-MS to detect trace impurities like 2-bromo-4-fluoro-1-(prop-1-en-2-yl)benzene, which forms via allylic rearrangement under acidic conditions .

- Replication : Standardize solvent drying (MgSO vs. molecular sieves) and catalyst batches to minimize variability .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation using fume hoods .

- Storage : Store in amber glass bottles at 0–6°C under inert gas to prevent oxidation. Label containers with hazard codes H302 (harmful if swallowed) and P102 (keep away from children) .

- Spill Management : Absorb spills with vermiculite, collect in sealed containers, and dispose as halogenated waste .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO at the bromine atom predicts susceptibility to nucleophilic substitution .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for SNAr mechanisms .

- Cheminformatics : Use tools like RDKit to compare similarity scores (>0.93) with analogs (e.g., 4-Bromo-2-ethyl-1-methoxybenzene) for reactivity extrapolation .

Basic: What are the best practices for analyzing trace byproducts in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water mobile phase) to detect impurities at 0.1% levels. Monitor for peaks at m/z 251.93, indicating [M-CHCCH] fragments from incomplete methoxymethylation .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., 2-bromo-4-fluoroanisole) to identify overlapping signals .

- Elemental Analysis : Confirm Br/F stoichiometry (theoretical: CHBrFO) to detect halogen loss during synthesis .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >5% decomposition suggests need for stabilizers (e.g., BHT) .

- pH Profiling : Dissolve in buffers (pH 1–13) and track hydrolysis via F-NMR. Fluorine deshielding indicates ring dealkylation at pH >10 .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >150°C) to guide safe handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.